Benzyl 2-(Benzyloxy)benzoate: A Technical Guide to Properties, Synthesis, and Applications
Benzyl 2-(Benzyloxy)benzoate: A Technical Guide to Properties, Synthesis, and Applications
[1]
Executive Summary
Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8) is a critical intermediate in organic synthesis, serving as a fully protected derivative of salicylic acid.[1][2][3] Its dual-benzyl protection masks both the carboxylic acid and phenolic hydroxyl groups, rendering the molecule lipophilic and chemically robust against nucleophilic attack at the phenol position.
This compound is most notably recognized as a key building block in the synthesis of Salmeterol , a long-acting
This guide provides a comprehensive technical analysis of the physicochemical properties, optimized synthesis protocols, and specific applications of Benzyl 2-(benzyloxy)benzoate in modern drug development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | Benzyl 2-(benzyloxy)benzoate |
| Common Synonyms | 2-Benzyloxybenzoic acid benzyl ester; Benzyl O-benzylsalicylate |
| CAS Registry Number | 14389-87-8 |
| Molecular Formula | |
| Molecular Weight | 318.37 g/mol |
| SMILES | c1ccccc1COC(=O)c2ccccc2OCc3ccccc3 |
Physical Properties
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (dependent on purity/temperature) |
| Melting Point | ~45–55 °C (Estimated range based on structural analogs; often isolated as oil) |
| Boiling Point | >200 °C (Decomposes at high T) |
| Solubility | Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in Water |
| LogP (Calc) | 4.62 (Highly Lipophilic) |
| Flash Point | >110 °C (Predicted) |
Synthesis Protocol: The "Double Benzylation" Strategy
The most efficient route to Benzyl 2-(benzyloxy)benzoate is the one-pot double alkylation of salicylic acid using benzyl chloride or benzyl bromide.[1] This method is preferred over stepwise esterification/etherification due to its high atom economy and operational simplicity.
Reaction Mechanism & Causality
The reaction proceeds via a sequential nucleophilic substitution (
-
Deprotonation: The carboxylic acid (
) is deprotonated first by the base ( ), followed by the phenolic hydroxyl ( ). -
Esterification: The carboxylate anion is more nucleophilic and less sterically hindered, reacting with the benzyl halide to form Benzyl salicylate.
-
Etherification: The phenoxide anion then attacks a second equivalent of benzyl halide to form the final product.
Experimental Insight: The use of a polar aprotic solvent like DMF is crucial to solvate the carbonate base and enhance the nucleophilicity of the phenoxide anion. Potassium carbonate (
Optimized Experimental Protocol
Reagents:
-
Salicylic Acid (1.0 eq)[1]
-
Benzyl Chloride (2.2 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Potassium Iodide (KI, 0.1 eq, catalyst)
-
Solvent: DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Salicylic Acid (13.8 g, 100 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(34.5 g, 250 mmol) in portions. The mixture may warm slightly. Add KI (1.6 g, 10 mmol) to catalyze the Finkelstein-like halide exchange (if using benzyl chloride).[1] -
Alkylation: Dropwise add Benzyl Chloride (27.8 g, 220 mmol) over 15 minutes.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (
) and mono-benzylated intermediate will disappear, leaving the less polar product ( ).[1] -
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will separate as an oil or precipitate as a solid.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x), brine (1x), and dry over
. -
Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) or recrystallize from Ethanol/Hexane if solid.
-
Typical Yield: 85–92%
-
Synthesis Workflow Diagram (DOT)
Caption: One-pot synthesis of Benzyl 2-(benzyloxy)benzoate via sequential nucleophilic substitution.
Applications in Drug Development
Salmeterol Synthesis Intermediate
The primary pharmaceutical application of Benzyl 2-(benzyloxy)benzoate is in the synthesis of Salmeterol . The benzyloxy group acts as a robust protecting group that withstands the bromination of the acetyl side chain (in derived intermediates) but can be cleanly removed via hydrogenolysis in the final step.
Pathway Logic:
-
Friedel-Crafts Acylation (Alternative Entry): Often, the synthesis starts with Methyl 5-acetyl-2-hydroxybenzoate, which is then benzylated.[1] However, the Benzyl 2-(benzyloxy)benzoate scaffold represents the core protected salicylate structure.[1]
-
Coupling: The protected salicylate is reacted with the long-chain amine side chain.
-
Deprotection: The final step involves catalytic hydrogenation (
, Pd/C) which cleaves both the benzyl ester and the benzyl ether simultaneously, revealing the salicylic alcohol and phenol moieties of Salmeterol.
Caption: Role of Benzyl 2-(benzyloxy)benzoate scaffold in the convergent synthesis of Salmeterol.
Steric Control in Xanthone Synthesis
In the synthesis of complex heterocycles like xanthones, the 2-benzyloxy group provides significant steric bulk .
-
Mechanism: When reacting the benzoate ester with lithiated nucleophiles (e.g., lithiated naphthalenes), the bulky benzyloxy group at the ortho position prevents the "double addition" of the nucleophile to the ester (which would form a tertiary alcohol).
-
Outcome: This ensures the reaction stops at the ketone stage, facilitating the subsequent cyclization to the xanthone core.
Analytical Characterization
To validate the identity of synthesized Benzyl 2-(benzyloxy)benzoate, the following spectral features are diagnostic.
Proton NMR ( NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 | dd | 1H | Ar-H (C6) | Ortho to Ester (Deshielded) |
| 7.25 – 7.50 | m | 12H | Ar-H | Benzyl rings + Salicylate C4/C5 |
| 6.95 – 7.05 | m | 2H | Ar-H (C3, C5) | Ortho/Para to Ether (Shielded) |
| 5.35 | s | 2H | Benzyl Ester (Deshielded by C=O) | |
| 5.15 | s | 2H | Benzyl Ether |
Key Differentiator: The ester benzylic protons (
Infrared Spectroscopy (IR)
-
1720–1735
: Strong stretch (Ester).[1] -
1600, 1580
: Aromatic stretches.[1] -
1240–1260
: stretch (Ether/Ester).[1] -
No OH stretch: Absence of broad peak at 3200–3500
confirms full alkylation.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential Skin Sensitizer.
-
Storage: Store in a cool, dry place. While relatively stable, benzyl esters can hydrolyze over extended periods if exposed to moisture and acid/base.
-
Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood due to the use of Benzyl Chloride (lachrymator/alkylating agent).
References
-
Chemical Source Data. Benzyl 2-(benzyloxy)benzoate Properties and CAS Data. ChemSrc. Available at: [Link][1]
-
Salmeterol Synthesis. Process for the preparation of Salmeterol and its intermediates. World Intellectual Property Organization (WO2012032546A2). Available at: [1]
-
Xanthone Methodology. Novel Methodology for the Synthesis of Xanthones. University of the Witwatersrand, Johannesburg. Available at: [Link]
-
Spectral Data Validation. Benzyl benzoate Spectral Data (Analogous Reference). NIST Chemistry WebBook. Available at: [Link][1]
